7-methoxy-1H-indole-4-carboxylic acid

Physicochemical profiling Drug-likeness Lead optimization

7-Methoxy-1H-indole-4-carboxylic acid (CAS 153276-71-2) is a disubstituted indole derivative bearing a methoxy group at the 7-position and a carboxylic acid at the 4-position of the indole ring system. With a molecular formula of C₁₀H₉NO₃ and a molecular weight of 191.18 g·mol⁻¹, it is classified as a heterocyclic building block within the broader indole-4-carboxylic acid family.

Molecular Formula C10H9NO3
Molecular Weight 191.18 g/mol
CAS No. 153276-71-2
Cat. No. B3105427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-methoxy-1H-indole-4-carboxylic acid
CAS153276-71-2
Molecular FormulaC10H9NO3
Molecular Weight191.18 g/mol
Structural Identifiers
SMILESCOC1=C2C(=C(C=C1)C(=O)O)C=CN2
InChIInChI=1S/C10H9NO3/c1-14-8-3-2-7(10(12)13)6-4-5-11-9(6)8/h2-5,11H,1H3,(H,12,13)
InChIKeyPVQMINPYUXCLFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methoxy-1H-indole-4-carboxylic Acid (CAS 153276-71-2): Core Identity, Physicochemical Profile, and Procurement-Relevant Classification


7-Methoxy-1H-indole-4-carboxylic acid (CAS 153276-71-2) is a disubstituted indole derivative bearing a methoxy group at the 7-position and a carboxylic acid at the 4-position of the indole ring system [1]. With a molecular formula of C₁₀H₉NO₃ and a molecular weight of 191.18 g·mol⁻¹, it is classified as a heterocyclic building block within the broader indole-4-carboxylic acid family . Its computed and experimentally corroborated properties—including a topological polar surface area (TPSA) of 62.3 Ų, an XLogP3 of 1.5, and a melting point of approximately 198 °C—position it as a moderately polar, synthetically tractable intermediate with drug-like physicochemical parameters [1]. The compound is commercially available from multiple suppliers at purity grades typically ranging from 95% to 99%, serving medicinal chemistry, agrochemical, and materials science research programs [1].

Why 7-Methoxy-1H-indole-4-carboxylic Acid (153276-71-2) Cannot Be Swapped with Generic Indole-4-carboxylic Acid or Regioisomeric Analogs Without Experimental Validation


Indole-carboxylic acid derivatives are not interchangeable building blocks because the position and electronic nature of the substituent directly govern both the reactivity in downstream transformations and the pharmacological profile of derived products [1]. The 7-methoxy group in CAS 153276-71-2 donates electron density into the indole π-system, increasing electron density at adjacent positions and altering hydrogen-bonding capacity relative to the unsubstituted indole-4-carboxylic acid (CAS 2124-55-2) [2]. The 4-carboxylic acid serves as a traceless or semi-traceless directing group for transition-metal-catalyzed C–H functionalization at the C5 position—a capability absent when the carboxylic acid is relocated to the 2- or 7-position [3]. Furthermore, the 7-methoxyindole scaffold has been experimentally validated as a privileged AhR (aryl hydrocarbon receptor) agonist pharmacophore (Eₘₐₓ = 80% relative to TCDD), whereas the 4-methoxyindole scaffold is essentially inactive (Eₘₐₓ <2%), demonstrating that methoxy position alone can toggle a compound between agonist and inert profiles [4]. These convergent lines of evidence establish that neither the unsubstituted parent nor regioisomeric methoxy-indole-carboxylic acids can serve as drop-in replacements without re-optimization of the synthetic route or re-profiling of biological activity. The quantitative evidence supporting these differentiation claims is detailed in Section 3.

Quantitative Differentiation Evidence for 7-Methoxy-1H-indole-4-carboxylic Acid (153276-71-2) Against Closest Analogs


Physicochemical Property Head-to-Head: 7-Methoxy-1H-indole-4-carboxylic Acid vs. Unsubstituted Indole-4-carboxylic Acid

The introduction of the 7-methoxy group into indole-4-carboxylic acid produces a measurable shift in key drug-likeness parameters relative to the unsubstituted parent compound (CAS 2124-55-2). The target compound exhibits a lower melting point (~198 °C vs. 213–214 °C), an increased TPSA (62.3 Ų vs. 53.1 Ų), and a comparable but distinct LogP (XLogP3 = 1.5 vs. experimental LogP 1.87–2.07 for the parent) [1][2]. Solubility profiling reveals moderate solubility in DMSO but poor aqueous solubility, whereas the parent compound is also poorly water-soluble but lacks the enhanced DMSO solubility conferred by the methoxy group [1].

Physicochemical profiling Drug-likeness Lead optimization

Regioisomeric Differentiation: 7-Methoxy-4-COOH vs. 7-Methoxy-2-COOH Indole Scaffolds for Synthetic Strategy Selection

The 4-carboxylic acid position in CAS 153276-71-2 serves as a weakly coordinating directing group for ruthenium(II)-catalyzed C5–H alkenylation–annulation, enabling regioselective construction of fused lactone scaffolds in high yields [1]. This synthetic utility is fundamentally absent in the 2-carboxylic acid regioisomer (7-methoxy-1H-indole-2-carboxylic acid, CAS 24610-33-1), where the carboxylic acid at C2 directs reactivity toward the C3 position rather than the benzenoid ring . The 4-COOH directing group strategy has been demonstrated across a substrate scope of indole-4-carboxylic acid derivatives, establishing a robust and generalizable transformation that cannot be replicated with the 2-COOH or 7-COOH regioisomers [1].

Regioselective synthesis C–H functionalization Directing group strategy

AhR Pharmacophore Validation: 7-Methoxyindole Scaffold vs. 4-Methoxyindole Scaffold in Transcriptional Activation

In a systematic study of 22 methylated and methoxylated indoles evaluated in AZ-AHR transgenic reporter gene assays, the 7-methoxyindole scaffold (the core substructure of CAS 153276-71-2) emerged as one of the three most efficacious AhR agonists, with a relative efficacy (Eₘₐₓ) of 78.8–81.3% compared to 5 nM TCDD (set at 100%) at 24-hour treatment [1]. In stark contrast, 4-methoxyindole displayed negligible agonist activity with Eₘₐₓ < 2% under identical conditions [1]. 7-Methoxyindole also induced CYP1A1 mRNA expression by approximately 60-fold in LS180 cells, confirming target engagement at the transcriptional level [1]. This demonstrates that methoxy substitution at the 7-position is a key determinant of AhR agonist activity, whereas methoxy at the 4-position is functionally silent.

Aryl hydrocarbon receptor AhR agonism Indole pharmacophore Transcriptional activation

Electronic Modulation at C7: 7-Methoxy vs. 7-Fluoro Substitution on Indole-4-carboxylic Acid

Comparing 7-methoxy-1H-indole-4-carboxylic acid (CAS 153276-71-2) with its 7-fluoro analog (CAS 588688-52-2) reveals fundamentally different electronic and physicochemical signatures that dictate divergent reactivity and biological behavior. The 7-methoxy group is a strong electron-donating substituent (+M effect) that increases electron density on the indole ring and enhances hydrogen-bond acceptor capacity (3 H-bond acceptors vs. 3 for the fluoro analog, but with different spatial and electronic character), whereas the 7-fluoro group is electron-withdrawing (−I effect) and increases lipophilicity (LogP ≈ 2.01 vs. 1.5 for the methoxy analog) [1]. The TPSA differs substantially (62.3 Ų for 7-MeO vs. 53.1 Ų for 7-F), reflecting the larger polar surface contributed by the methoxy oxygen [1].

Electronic effects Hammett parameters Structure-activity relationships Medicinal chemistry

Commercial Availability and Purity Specification Differentiation Against Niche Indole-4-carboxylic Acid Derivatives

7-Methoxy-1H-indole-4-carboxylic acid (CAS 153276-71-2) is stocked by multiple established chemical suppliers (Bidepharm, MolCore, Leyan, AchemBlock, Kuujia) at purity grades ranging from 95% to 99%, with batch-specific QC documentation (NMR, HPLC, GC) available from major vendors . In contrast, regioisomeric analogs such as 4-methoxy-1H-indole-7-carboxylic acid (CAS 389628-52-8) and 7-methoxy-1H-indole-2-carboxylic acid (CAS 24610-33-1) are available from fewer suppliers and are more frequently offered only through custom synthesis channels . This broader commercial availability of the target compound reduces lead times and procurement risk for large-scale medicinal chemistry campaigns.

Chemical sourcing Building block procurement Purity specification Supply chain

Evidence-Backed Application Scenarios Where 7-Methoxy-1H-indole-4-carboxylic Acid (153276-71-2) Provides Decision-Making Advantage


Medicinal Chemistry: AhR-Targeted Lead Optimization Leveraging the 7-Methoxyindole Pharmacophore with a Derivatizable 4-COOH Handle

Programs targeting the aryl hydrocarbon receptor (AhR) for oncology, immunology, or metabolic disease indications can deploy CAS 153276-71-2 as a core scaffold. The 7-methoxyindole substructure delivers validated AhR agonist efficacy (Eₘₐₓ ≈ 80% vs. TCDD), while the 4-carboxylic acid provides a synthetic handle for amide coupling, esterification, or reduction to access diverse analog libraries without disrupting the pharmacophoric 7-MeO element [1]. This dual functionality—pharmacophore plus derivatization point—is not available from 7-methoxyindole itself (which lacks the carboxyl handle) or from 4-methoxyindole-4-carboxylic acid isomers (which lack AhR activity).

Synthetic Methodology: C5-Selective C–H Functionalization via Carboxylic Acid Directing Group on the Indole Benzenoid Ring

Research groups developing late-stage C–H functionalization methodologies can utilize the 4-COOH group of CAS 153276-71-2 as a weakly coordinating directing group for Ru(II)-catalyzed C5–H alkenylation–annulation, enabling regioselective access to fused indole-lactone scaffolds [2]. This transformation is uniquely enabled by the 4-COOH regioposition and cannot be replicated using indole-2-carboxylic acid or indole-7-carboxylic acid analogs. The 7-methoxy substituent further modulates the electron density at C5, which may influence reaction rates and regioselectivity relative to the unsubstituted indole-4-carboxylic acid [2].

Physicochemical Property-Driven Fragment Library Design: Balancing TPSA and LogP for CNS Drug-like Space

With a TPSA of 62.3 Ų and XLogP3 of 1.5, CAS 153276-71-2 resides within favorable oral drug-like chemical space and approaches CNS drug-like parameters (TPSA < 70 Ų, LogP 1–3) [3]. This profile is superior to the 7-fluoro analog (more lipophilic, LogP ≈ 2.01) for programs where minimizing LogP is critical, and superior to the unsubstituted indole-4-carboxylic acid (lower TPSA but no electronic activation for further SAR exploration). The compound is therefore well-suited as a fragment or building block in CNS-focused and orally bioavailable drug discovery libraries where balanced polarity and synthetic tractability are required [3].

Agrochemical Intermediate: Methoxy-Activated Indole Scaffold for Auxin-Mimic or Plant Growth Regulator Derivatization

Indole-carboxylic acid derivatives are structurally related to natural auxins (e.g., indole-3-acetic acid) and synthetic plant growth regulators. CAS 153276-71-2 provides a 7-methoxy-activated indole-4-carboxylic acid scaffold that can be elaborated into diverse agrochemical candidates via amidation, esterification, or heterocycle fusion. The 7-methoxy group enhances metabolic stability relative to unsubstituted indole-4-carboxylic acid, while the 4-COOH permits conjugation to carrier molecules or formulation auxiliaries [4]. This combination of stability and derivatizability is not simultaneously available from the 7-fluoro analog (no methoxy activation) or the 2-COOH regioisomer (different auxin-mimic geometry).

Quote Request

Request a Quote for 7-methoxy-1H-indole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.